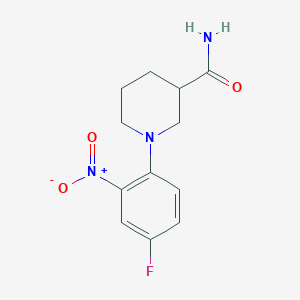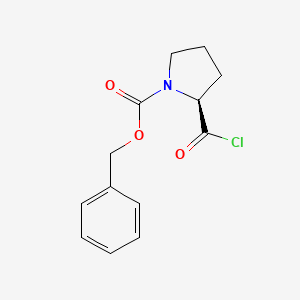
N-Cbz-D-proline chloride
描述
N-Cbz-D-proline chloride is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a benzyl group, a chlorocarbonyl group, and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-D-proline chloride typically involves the reaction of (S)-pyrrolidine-1-carboxylic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Additionally, the use of more efficient purification methods, such as high-performance liquid chromatography (HPLC), can be employed to achieve the desired product quality .
化学反应分析
Types of Reactions
N-Cbz-D-proline chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Oxidation Reactions: Oxidation of the benzyl group can be achieved using oxidizing agents such as potassium permanganate (KMnO4) to form benzaldehyde derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols), bases (triethylamine), solvents (dichloromethane).
Reduction: Reducing agents (LiAlH4), solvents (ether).
Oxidation: Oxidizing agents (KMnO4), solvents (water, acetone).
Major Products
Substitution: Amides, esters.
Reduction: Alcohols.
Oxidation: Benzaldehyde derivatives.
科学研究应用
N-Cbz-D-proline chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as a building block for the synthesis of agrochemicals and materials
作用机制
The mechanism of action of N-Cbz-D-proline chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include covalent modification of the target protein or non-covalent binding to active sites, leading to changes in the protein’s activity and function .
相似化合物的比较
Similar Compounds
- Tert-butyl 2-(chlorocarbonyl)pyrrolidine-1-carboxylate
- Phenyl 2-(chlorocarbonyl)pyrrolidine-1-carboxylate
- Ethyl 2-(chlorocarbonyl)pyrrolidine-1-carboxylate
Uniqueness
N-Cbz-D-proline chloride is unique due to its chiral nature and the presence of a benzyl group, which can influence its reactivity and interaction with molecular targets. This makes it a valuable compound for the synthesis of chiral drugs and other enantioselective applications .
属性
分子式 |
C13H14ClNO3 |
|---|---|
分子量 |
267.71 g/mol |
IUPAC 名称 |
benzyl (2S)-2-carbonochloridoylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H14ClNO3/c14-12(16)11-7-4-8-15(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-/m0/s1 |
InChI 键 |
IBNYJZJSXDGJNG-NSHDSACASA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)Cl |
规范 SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
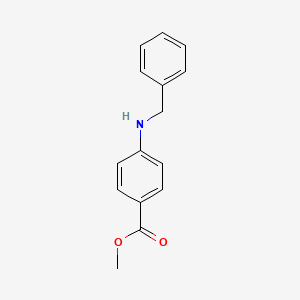
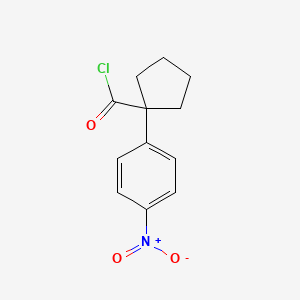
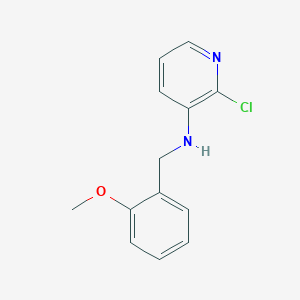

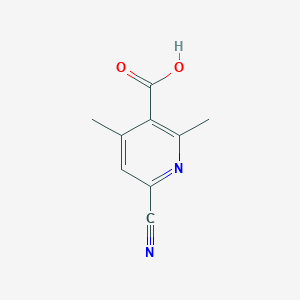
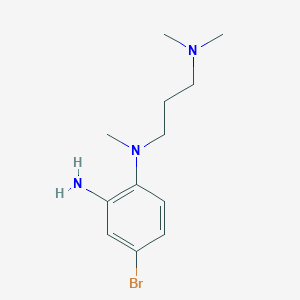
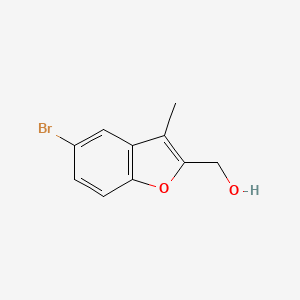
![4-[(4-Methoxyphenyl)sulfanyl]piperidine](/img/structure/B8712948.png)
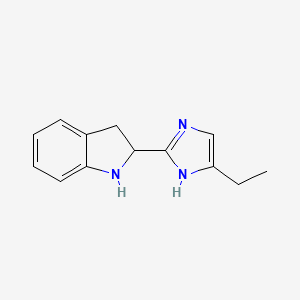
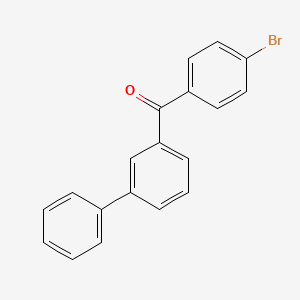
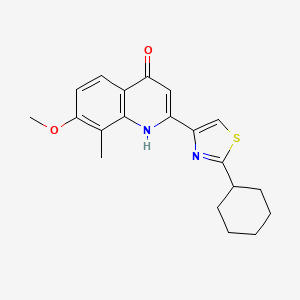
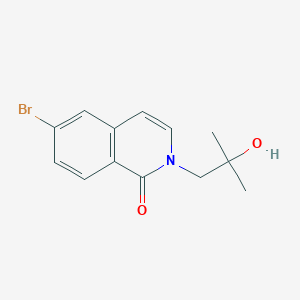
![Benzene, 1-[(chloromethyl)thio]-4-nitro-](/img/structure/B8712984.png)
